
Gatifloxacin Sesquydrate: A Comprehensive
Technical Guide to its Crystalline Structures and

Forms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gatifloxacin sesquihydrate

Cat. No.: B062382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is a potent broad-spectrum

antimicrobial agent effective against a wide range of Gram-positive and Gram-negative

bacteria.[1][2][3] Its therapeutic efficacy is intrinsically linked to its solid-state properties,

particularly its crystalline structure. The ability of gatifloxacin to exist in multiple crystalline

forms, known as polymorphs, as well as hydrated forms (pseudopolymorphs), significantly

influences its physicochemical properties such as solubility, stability, and bioavailability.[1][4]

This technical guide provides an in-depth analysis of the crystalline structure and various forms

of gatifloxacin, with a primary focus on the commercially relevant sesquihydrate form.

Gatifloxacin was initially developed as a hemihydrate, which was found to be hygroscopic,

leading to issues with tablet disintegration and dissolution.[1] Subsequently, a more stable

sesquihydrate form was developed and utilized in the marketed tablet formulation.[1] Further

research has revealed a complex polymorphic landscape for gatifloxacin, with numerous

crystalline forms identified, including a pentahydrate and at least twelve other polymorphic or

pseudopolymorphic forms.[1][4][5] Understanding the characteristics of these different forms is

critical for drug development, formulation, and ensuring consistent product quality and

performance.
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Crystalline Forms of Gatifloxacin
Gatifloxacin exhibits a rich polymorphism, with numerous crystalline forms identified and

characterized. These forms are primarily hydrates and solvates, each possessing a unique

crystal lattice and, consequently, distinct physical properties. The following tables summarize

the key crystallographic data for various identified forms of gatifloxacin, primarily derived from

patent literature.

Table 1: X-Ray Powder Diffraction (XRPD) Data for
Gatifloxacin Crystalline Forms
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Form Designation
Characteristic 2θ Peaks
(±0.2°)

Reference

Sesquihydrate

Data not explicitly provided in

a consolidated list in the

searched literature. It is the

established commercial form.

[4][5][6]

Form A 6.4, 12.8, 16.4, 17.3, 19.4 [4]

Form B 9.2, 10.6, 11.9, 18.4, 25.0 [4]

Form C
Not explicitly listed, but

derivable from Form B or I.
[4]

Form D
8.2, 14.4, 19.0, 21.4, 21.9,

23.1
[4]

Form E1 7.1, 7.3, 10.8, 15.7, 16.4, 18.1 [4]

Form F 8.0, 14.2, 18.7, 21.8, 23.0 [4]

Form G 17.2, 17.6 [4]

Form H 6.6, 13.2, 19.6, 19.9 [4]

Form I 6.5, 7.1, 12.8, 17.2, 19.3, 21.0 [4]

Form J 6.7, 11.3, 13.8, 16.4 [6]

Form L 17.2 [6]

Form M
8.8, 14.1, 17.6, 18.2, 22.0,

22.6
[6]

Form Q 6.8, 7.1, 11.1, 15.5, 17.4 [6]

Form S
9.3, 11.0, 12.0, 14.5, 18.6,

21.2
[6]

Form T1
7.4, 8.9, 9.6, 11.4, 12.2, 12.9,

14.1, 21.2, 21.8, 24.1, 26.0
[6]

Form X 13.4, 14.8, 17.6, 19.6, 20.0 [5]
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Form Y 13.9, 14.8, 16.1 [5]

Anhydrous Form I

7.763, 10.196, 12.854, 13.615,

14.112, 14.932, 16.333,

17.013, 19.722, 20.491,

21.456, 23.593, 23.765, 24.44,

25.927, 27.558, 28.65, 30.496,

30.872, 31.477

[7]

Anhydrous Form II

5.931, 11.248, 11.906, 12.426,

14.116, 15.833, 16.276,

17.991, 18.667, 19.646,

21.073, 21.507, 22.509,

23.249, 24.287, 24.943,

26.918, 27.571, 27.807,

28.504, 29.389, 39.841

[7]

Table 2: Thermal Analysis Data for Gatifloxacin
Crystalline Forms
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Form Designation

Differential
Scanning
Calorimetry (DSC)
Data

Thermogravimetric
Analysis (TGA)
Data

Reference

Sesquihydrate

A sharp endothermic

melting peak is

observed around

183.88°C.[8]

Exhibits a weight loss

corresponding to 1.5

moles of water.

[4][5]

Form A

A typical DSC

thermogram is

presented in the

reference.

Loss on drying can be

as high as 65%.
[4]

Form B

A typical DSC

thermogram is

presented in the

reference.

A typical TGA

thermogram is

presented in the

reference.

[4]

Form C

A typical DSC

thermogram is

presented in the

reference.

A typical TGA

thermogram is

presented in the

reference.

[4]

Form F

A typical DSC

thermogram is

presented in the

reference.

A typical TGA

thermogram is

presented in the

reference.

[4]

Form G

A typical DSC

thermogram is

presented in the

reference.

A typical TGA

thermogram is

presented in the

reference.

[4]

Form H (Toluene

Solvate)

A typical DSC

thermogram is

presented in the

reference.

Not specified. [4]
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Form I

A typical DSC

thermogram is

presented in the

reference.

A typical TGA

thermogram is

presented in the

reference.

[4]

Form X

A characteristic

endothermic peak is

observed.

Not specified. [5]

Form Y

Characteristic

endotherms that peak

at about 92°C and

188°C.

Not specified. [5]

Anhydrous Form I
Endotherm at

188.35°C.

Total weight loss of

0.6% at a temperature

range of 0-250°C.[7]

[7]

Anhydrous Form II
Endotherm at

187.71°C.
Not specified. [7]

Experimental Protocols
The characterization of gatifloxacin's crystalline forms relies on a suite of analytical techniques.

Below are detailed methodologies for the key experiments cited in the literature.

Preparation of Crystalline Forms
The generation of different polymorphic and pseudopolymorphic forms of gatifloxacin is highly

dependent on the crystallization conditions, including the choice of solvent, temperature, and

cooling rate.

Objective: To prepare various crystalline forms of gatifloxacin for characterization.

General Procedure:

Slurry Conversion: Suspend gatifloxacin in a selected solvent (e.g., isopropanol for Form

A, ethanol or 1-butanol for Form B, toluene for Form H) at ambient temperature.[4] The

slurry is agitated for a specified duration (e.g., 8 to 36 hours for Form H) to allow for
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solvent-mediated transformation.[4] The resulting crystalline solid is then isolated by

filtration and dried.

Recrystallization: Dissolve gatifloxacin in a suitable solvent or solvent mixture (e.g., a

90:10 v/v mixture of methanol and water for Form F) at an elevated temperature to

achieve saturation.[4] The solution is then cooled, often to ambient temperature or below,

to induce crystallization. The crystals are collected by filtration and dried under controlled

conditions.

Drying: Certain forms can be obtained by drying other forms under specific conditions. For

example, Form G can be prepared by drying Form A or Form F at approximately 50°C.[4]

X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and characterization of crystalline

solids. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint

for that specific form.

Objective: To obtain the characteristic XRPD pattern for each crystalline form of gatifloxacin.

Methodology:

Sample Preparation: A small amount of the powdered sample is gently packed into a

sample holder. Care should be taken to minimize preferred orientation of the crystals,

which can alter the relative intensities of the diffraction peaks.

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is

typically used.

Data Collection: The sample is scanned over a specific 2θ range (e.g., 2° to 40°). The

scan speed, step size, and other instrumental parameters are optimized to obtain a high-

quality diffraction pattern.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to

determine the positions and relative intensities of the diffraction peaks. These are then

compared to reference patterns to identify the crystalline form.
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Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat

required to increase the temperature of a sample and a reference as a function of temperature.

It is used to detect thermal events such as melting, crystallization, and solid-solid phase

transitions.

Objective: To determine the thermal properties (e.g., melting point, enthalpy of fusion) of the

different crystalline forms of gatifloxacin.

Methodology:

Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately

weighed into an aluminum pan, which is then hermetically sealed.

Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated

with a standard of known melting point and enthalpy of fusion, such as indium.

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified

temperature range (e.g., 30°C to 250°C) under a nitrogen purge. An empty sealed pan is

used as a reference.

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is

analyzed to identify endothermic (melting) and exothermic (crystallization) events. The

peak temperature of an endotherm is typically taken as the melting point, and the area

under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a

controlled atmosphere. It is particularly useful for determining the water or solvent content of a

crystalline material.

Objective: To quantify the amount of water or solvent in the crystalline forms of gatifloxacin.

Methodology:

Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.
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Instrumentation: A thermogravimetric analyzer is used.

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified

temperature range in a controlled atmosphere (e.g., nitrogen).

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to

determine the temperature at which weight loss occurs and the percentage of weight loss.

This information is used to calculate the stoichiometry of hydrates or solvates.

Visualization of Key Processes
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
and Topoisomerase IV
Gatifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA

gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][9] These enzymes are crucial for

DNA replication, transcription, repair, and recombination.[2][3][9] By targeting these enzymes,

gatifloxacin disrupts these vital cellular processes, leading to bacterial cell death.
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Caption: Gatifloxacin's mechanism of action.
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Experimental Workflow for Characterization of
Gatifloxacin Crystalline Forms
The identification and characterization of a new crystalline form of gatifloxacin follows a

systematic workflow, employing a combination of analytical techniques to elucidate its structure

and properties.
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Caption: Characterization workflow for gatifloxacin.
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Conclusion
The crystalline structure of gatifloxacin is a critical attribute that dictates its performance as a

pharmaceutical agent. The existence of numerous polymorphic and pseudopolymorphic forms,

including the therapeutically important sesquihydrate, necessitates a thorough understanding

and rigorous control of its solid-state chemistry. This guide has provided a comprehensive

overview of the known crystalline forms of gatifloxacin, summarizing the available

crystallographic and thermal analysis data. The detailed experimental protocols offer a

foundation for researchers and drug development professionals to effectively characterize and

control the solid form of gatifloxacin, ultimately ensuring the development of safe, stable, and

efficacious drug products. The visualization of the mechanism of action and the

characterization workflow further aids in comprehending the key aspects of gatifloxacin's

properties and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Gatifloxacin Sesquydrate: A Comprehensive Technical
Guide to its Crystalline Structures and Forms]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b062382#gatifloxacin-sesquihydrate-crystalline-
structure-and-forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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